Phenyl trichloroacetate Phenyl trichloroacetate
Brand Name: Vulcanchem
CAS No.: 10112-13-7
VCID: VC21234316
InChI: InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl
Molecular Formula: C8H5Cl3O2
Molecular Weight: 239.5 g/mol

Phenyl trichloroacetate

CAS No.: 10112-13-7

Cat. No.: VC21234316

Molecular Formula: C8H5Cl3O2

Molecular Weight: 239.5 g/mol

* For research use only. Not for human or veterinary use.

Phenyl trichloroacetate - 10112-13-7

Specification

CAS No. 10112-13-7
Molecular Formula C8H5Cl3O2
Molecular Weight 239.5 g/mol
IUPAC Name phenyl 2,2,2-trichloroacetate
Standard InChI InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
Standard InChI Key YKSMEBWOLIJQNM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Identification and Structure

Phenyl trichloroacetate is identified by its systematic IUPAC name as phenyl 2,2,2-trichloroacetate. It possesses a molecular weight of 239.5 g/mol with a chemical formula of C₈H₅Cl₃O₂ . The compound features a central ester linkage connecting a phenyl group and a trichloroacetyl moiety, forming a structure that contributes to its distinctive chemical behavior. The molecular structure consists of a phenoxy group bonded to a carbonyl carbon, which is further attached to a carbon with three chlorine atoms.

Key identifiers for the compound include:

Identifier TypeValue
CAS Registry Number10112-13-7
InChIInChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
InChIKeyYKSMEBWOLIJQNM-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl
DSSTox Substance IDDTXSID10301156

Table 1.1: Chemical Identifiers for Phenyl Trichloroacetate

Chemical Reactivity

Phenyl trichloroacetate, like other trichloroacetic acid esters, demonstrates characteristic reactivity patterns associated with halogenated esters. The presence of the three electron-withdrawing chlorine atoms on the α-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity influences its behavior in various chemical transformations:

  • Hydrolysis: The ester is susceptible to hydrolysis under acidic or basic conditions, yielding phenol and trichloroacetic acid

  • Transesterification: Can undergo transesterification reactions with alcohols

  • Reduction: Reducible to less chlorinated derivatives under appropriate conditions

  • Dehalogenation: May undergo dehalogenation reactions with suitable reducing agents

Synthesis and Production Methods

Related Synthesis Methods

The search results provide information on the synthesis of related compounds that might inform the production of phenyl trichloroacetate. For instance, the preparation method for phenyl trichlorosilane involves:

  • Continuous feeding of trichlorosilane and chlorobenzene in specific weight ratios (1:0.8-1.9)

  • Heating to temperatures between 201-600°C in a preheater

  • Further heating to 601-700°C in a reactor for thermal condensation

  • Condensation of the product mixture followed by fractional distillation

While this process is for a different compound, the temperature control, continuous flow processing, and purification by fractional distillation represent techniques potentially applicable to industrial-scale production of other organochlorine compounds, including phenyl trichloroacetate.

Chemical Applications and Related Compounds

Comparisons with Related Compounds

Understanding the applications of phenyl trichloroacetate can be enhanced by examining related compounds. The search results provide information on trichloroacetic acid (TCA), which has been studied for medical applications:

CharacteristicTrichloroacetic Acid (TCA)Phenol
Efficacy in Chemical MatricectomyComparable to phenolStandard treatment
Recurrence RateVery low (OR 0.03; 95% CI 0.00–0.26 vs. placebo)Low (OR 0.18; 95% CI 0.05–0.49 vs. placebo)
Systemic ToxicityNo reported systemic toxicityLocal and systemic toxicities may occur
Safety During PregnancyNo reported contraindicationsContraindicated for pregnant patients or practitioners
NeutralizationSelf-neutralizes after local reaction with skinRequires neutralization

Table 3.1: Comparison of TCA and Phenol in Chemical Matricectomy Applications

While this doesn't directly address phenyl trichloroacetate, it suggests potential areas where trichloroacetic acid derivatives might find applications.

Organotin Derivatives

The search results also mention tris(2-methyl-2-phenyl)propyl tin trichloroacetic acid ester, which represents a more complex derivative incorporating both organotin and trichloroacetic acid components. This compound has been studied for potential biological activities:

  • Crystal structure analysis confirmed a four-coordinated central Sn atom with a distorted tetrahedral configuration

  • Demonstrated good in vitro antitumor activities against human tumor cell lines HT-29, HepG-2, MCF-7, KB, and A549

  • Exhibited selective antibacterial properties

These findings suggest that derivatives incorporating the trichloroacetate moiety may possess interesting biological properties, potentially opening avenues for investigating phenyl trichloroacetate in similar contexts.

Research Gaps and Future Directions

Current Knowledge Limitations

The examination of available search results reveals several significant knowledge gaps regarding phenyl trichloroacetate:

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